molecular formula C12H19N3OS B13260086 2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine

2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B13260086
M. Wt: 253.37 g/mol
InChI Key: UOQYGGUXXTUUES-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine is a compound with a molecular formula of C₁₂H₁₉N₃OS and a molecular weight of 253.36 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a thiazole ring, and an ethanamine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylpyrrolidine with a thiazole derivative under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and thiazole derivatives. For example:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Thiazole-4-carboxylic acid: Used in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

[2-(2-aminoethyl)-1,3-thiazol-4-yl]-(3,4-dimethylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C12H19N3OS/c1-8-5-15(6-9(8)2)12(16)10-7-17-11(14-10)3-4-13/h7-9H,3-6,13H2,1-2H3

InChI Key

UOQYGGUXXTUUES-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)C(=O)C2=CSC(=N2)CCN

Origin of Product

United States

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